1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea
Beschreibung
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea is a Schiff base compound known for its diverse applications in various fields of science and industry. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is notable for its potential biological activities and its role in various chemical reactions.
Eigenschaften
IUPAC Name |
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-7-12-11(16)14-13-8-9-3-5-10(15)6-4-9/h2-6,8,15H,1,7H2,(H2,12,14,16)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLURLFFMJZNEN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-prop-2-enylthiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used as a corrosion inhibitor for metals, protecting them from degradation in acidic environments.
Wirkmechanismus
The mechanism of action of 1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, leading to the inhibition of their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. In its role as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Vergleich Mit ähnlichen Verbindungen
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other Schiff base compounds, such as:
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea: Similar structure but with a hydroxyl group in a different position, leading to variations in its chemical and biological properties.
1-[(E)-(4-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea: The presence of a methoxy group instead of a hydroxyl group can significantly alter its reactivity and applications.
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-ethylthiourea: The substitution of the prop-2-enyl group with an ethyl group changes its steric and electronic properties, affecting its behavior in chemical reactions and biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
